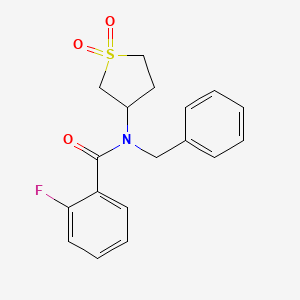![molecular formula C16H14N6S B12135532 2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12135532.png)
2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4-metil-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}metil)-1H-bencimidazol es un compuesto orgánico complejo que presenta un núcleo de benzimidazol unido a un anillo de triazol a través de un puente sulfánico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-({[4-metil-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}metil)-1H-bencimidazol generalmente implica múltiples pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar a través de una reacción de ciclación que involucra derivados de hidracina y disulfuro de carbono en condiciones básicas.
Unión del anillo de piridina: El anillo de piridina se introduce mediante una reacción de sustitución nucleófila, donde un derivado de piridina reacciona con el intermedio de triazol.
Formación del núcleo de benzimidazol: El núcleo de benzimidazol se sintetiza a través de una reacción de condensación que involucra o-fenilendiamina y un derivado de ácido carboxílico.
Unión de los anillos de triazol y benzimidazol: El paso final implica la formación de un puente sulfánico, uniendo los anillos de triazol y benzimidazol. Esto generalmente se logra mediante una reacción de tiolación utilizando un reactivo de tiol.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores avanzados, la detección de alto rendimiento de las condiciones de reacción y las técnicas de química de flujo continuo.
Análisis De Reacciones Químicas
Tipos de reacciones
2-({[4-metil-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}metil)-1H-bencimidazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo sulfánico se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Los grupos nitro en el anillo de piridina se pueden reducir a aminas.
Sustitución: Los átomos de hidrógeno en el anillo de benzimidazol se pueden sustituir con varios grupos funcionales mediante reacciones de sustitución electrofílica aromática.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o la hidrogenación catalítica se utilizan generalmente.
Sustitución: Las reacciones de sustitución electrofílica aromática a menudo utilizan reactivos como halógenos (por ejemplo, cloro, bromo) y ácidos de Lewis (por ejemplo, cloruro de aluminio).
Productos principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas.
Sustitución: Derivados de benzimidazol halogenados.
Aplicaciones Científicas De Investigación
2-({[4-metil-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}metil)-1H-bencimidazol tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como agente antimicrobiano y anticancerígeno.
Medicina: Se explora su posible efecto terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-({[4-metil-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}metil)-1H-bencimidazol involucra su interacción con dianas moleculares y vías específicas:
Dianas moleculares: El compuesto puede dirigirse a enzimas o receptores involucrados en procesos biológicos clave.
Vías: Puede modular vías de señalización relacionadas con el crecimiento celular, la apoptosis y la respuesta inmune.
Comparación Con Compuestos Similares
Compuestos similares
Tiazoles: Compuestos con un anillo heterocíclico similar que contiene azufre.
Triazoles: Compuestos con una estructura de anillo de triazol similar.
Bencimidazoles: Compuestos con un núcleo de benzimidazol similar.
Singularidad
2-({[4-metil-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}metil)-1H-bencimidazol es único debido a su combinación de un núcleo de benzimidazol, un anillo de triazol y un anillo de piridina, unidos a través de un puente sulfánico. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C16H14N6S |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14N6S/c1-22-15(11-6-8-17-9-7-11)20-21-16(22)23-10-14-18-12-4-2-3-5-13(12)19-14/h2-9H,10H2,1H3,(H,18,19) |
Clave InChI |
AEZZHVGTFCPMAE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-6-(2-chlorobenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135449.png)

![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135470.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12135472.png)
![5,6-dimethyl-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135484.png)
![N-(3,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135492.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)aceta mide](/img/structure/B12135493.png)
![3-{[(2-Chloro-6-fluorophenyl)methylidene]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B12135494.png)
![2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12135495.png)
![2-(2-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12135497.png)


![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135522.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135528.png)
